Ethyl 2-(2-methyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Description
Ethyl 2-(2-methyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a synthetic organic compound characterized by a tetrahydronaphthalene (tetralin) backbone substituted with a methyl group at position 2, a ketone at position 1, and a trifluoromethylsulfonyloxy (triflate) group at position 4. The ethyl acetate moiety at the 2-position further enhances its steric and electronic profile.
Properties
Molecular Formula |
C16H17F3O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 2-[2-methyl-1-oxo-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |
InChI |
InChI=1S/C16H17F3O6S/c1-3-24-13(20)9-15(2)7-6-10-8-11(4-5-12(10)14(15)21)25-26(22,23)16(17,18)19/h4-5,8H,3,6-7,9H2,1-2H3 |
InChI Key |
UALATQXJZHLUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Tetralin Backbone
a. Ethyl vs. Methyl Substituent at Position 2 A closely related compound, Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (), replaces the methyl group at position 2 with an ethyl group. This minor structural change increases steric bulk, which may influence:
- Reactivity : Reduced accessibility to reactive sites due to steric hindrance.
- Crystallinity: Bulkier substituents could affect crystallization behavior, as noted in SHELX-refined structures ().
b. Triflate vs. Hydroxy Group at Position 6
Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS 50836-02-7, ) substitutes the triflate group with a hydroxyl group. Key differences include:
- Reactivity : The hydroxy group is less electrophilic, limiting utility in substitution reactions but enabling hydrogen bonding.
- Applications : Hydroxy derivatives are more likely to serve as drug precursors (e.g., β-blockers or hormone analogs), whereas triflate derivatives are intermediates in cross-coupling reactions.
Functional Group Comparisons in Esters
a. Benzimidazole-Containing Esters A structurally distinct ester, [(1S,2S)-2-[2-[3-(1H-Benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate (), features a benzimidazole moiety and methoxyacetate group. Unlike the triflate-substituted compound, this structure is tailored for biological activity (e.g., calcium channel blocking in mibefradil).
b. Sulfonylurea Herbicide Esters
Methyl esters like metsulfuron methyl ester () incorporate triazine and sulfonylurea groups for herbicidal activity. While these share ester functional groups with the target compound, their triazine cores and sulfonylurea linkages confer distinct modes of action (ALS enzyme inhibition), unlike the triflate’s role in synthesis.
Tabulated Structural and Functional Comparison
Research Implications and Gaps
While structural comparisons highlight reactivity and application differences, experimental data (e.g., reaction yields, biological activity) are absent in the provided evidence. Further studies could explore:
- Synthetic Utility : Triflate vs. other leaving groups in cross-coupling reactions.
- Thermodynamic Properties : Melting points, solubility, and stability comparisons between methyl and ethyl analogs.
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